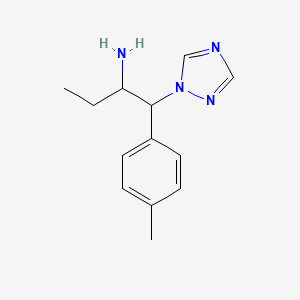
1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine
Vue d'ensemble
Description
“1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is attached to a butan-2-amine moiety and a 4-methylphenyl group.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through the reaction of an amine with a carboxylic acid derivative in the presence of a suitable catalyst.Molecular Structure Analysis
The molecular structure of this compound would include a 1,2,4-triazole ring, a butan-2-amine moiety, and a 4-methylphenyl group. The exact arrangement of these groups would depend on the specific synthesis conditions.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, amines are generally basic and can react with acids to form amides. The 1,2,4-triazole ring is also capable of participating in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to predict the exact properties of this compound.Applications De Recherche Scientifique
Applications in Agriculture and Medicine
Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, finding extensive use in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their derivatives have been utilized for creating plant protection products such as insecticides, fungicides, and plant growth regulators. In medicine, these compounds form the basis for drugs with antimicrobial effects against pathogens like Staphylococcus aureus and for cardiological drugs with anti-ischemic properties (Nazarov et al., 2021).
Advances in Therapeutic Applications
The derivatives of 1,2,4-triazoles have been explored for their therapeutic potential, demonstrating a broad range of biological activities including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives have been particularly noted for their potential in developing new drugs with diverse biological activities, underscoring the importance of triazoles in drug discovery and development (Ferreira et al., 2013).
Material Science and Polymer Research
In material science, 1,2,4-triazoles and their polymers have shown promise for the development of proton-conducting fuel cell membranes. These materials enhance the basic characteristics of electrolyte membranes, increase their thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This application signifies the role of 1,2,4-triazoles in advancing energy technologies and materials science (Prozorova & Pozdnyakov, 2023).
Safety And Hazards
Without specific information, it’s impossible to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve investigating its physical and chemical properties and safety profile.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-12(14)13(17-9-15-8-16-17)11-6-4-10(2)5-7-11/h4-9,12-13H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFGKUSWXVKIDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)C)N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




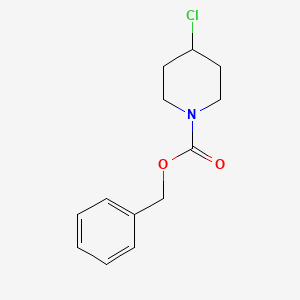
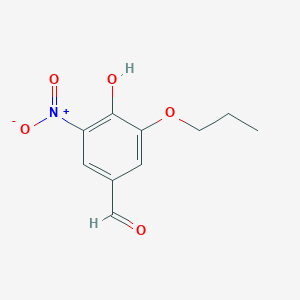

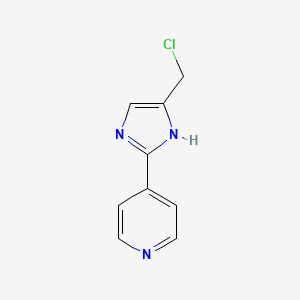
![(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime](/img/structure/B1425518.png)

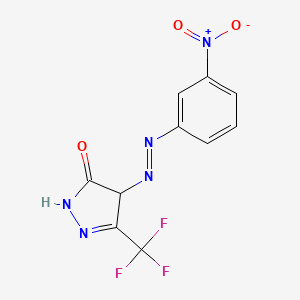
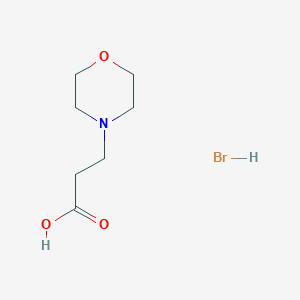

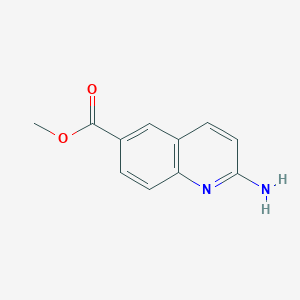


![2-[[6-Chloro-4-(trifluoromethyl)-2-pyridyl]sulfanyl]ethanamine hydrochloride](/img/structure/B1425533.png)